N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Physicochemical profiling Linker SAR ADME prediction

Acquire the unsubstituted N-thiazolyl-indole-2-carboxamide baseline for quantitative SAR. As the zero-substituent control, it enables clean measurement of substituent contributions to potency, solubility, and metabolic stability. The unmodified indole N–H preserves critical hydrogen-bond donor capacity often lost in 1-methyl analogs. With an unsubstituted thiazole and a 3-oxopropyl linker, this scaffold offers maximal vectors for late-stage diversification (C4–C7, indole N–H, thiazole C5) without blocked positions. Ideal for combinatorial library synthesis, CNS pharmacophore screening (PSA 67.47 Ų), and selectivity panels alongside methoxy-substituted derivatives to deconvolve off-target liabilities. Predicted logP 2.06 balances permeability and solubility for drug-like profiling.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
Cat. No. B4819543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3
InChIInChI=1S/C15H14N4O2S/c20-13(19-15-17-7-8-22-15)5-6-16-14(21)12-9-10-3-1-2-4-11(10)18-12/h1-4,7-9,18H,5-6H2,(H,16,21)(H,17,19,20)
InChIKeyURMLXNYYUZKAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (CAS 951995-73-6)


N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (CAS 951995-73-6, molecular formula C15H14N4O2S, MW 314.36 g/mol) is an unsubstituted indole-2-carboxamide derivative linked via a 3-oxopropyl spacer to a 2-aminothiazole moiety . This compound occupies a discrete structural niche among N-thiazolyl-indole-2-carboxamides—a chemotype validated in multiple therapeutic campaigns including GPER agonism (O'Dea et al., 2018), multi-target anticancer kinase inhibition (Saadan et al., 2024), and anti-HBV capsid assembly modulation (AICURIS patent family) [1][2][3]. However, the specific target compound remains largely uncharacterized in the peer-reviewed primary literature, with its physicochemical descriptors (logP 2.06, logD 2.06, polar surface area 67.47 Ų, logSw −2.97) derived from computational prediction rather than experimental measurement .

Why N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the N-thiazolyl-indole-2-carboxamide chemotype, three structural variables—linker length, indole substitution, and thiazole substitution—exert non-linear and target-dependent effects on potency, selectivity, and drug-like properties that render generic substitution scientifically unsound. The propyl linker in the target compound (n=3) positions the thiazole ring at a different distance and angular relationship to the indole carboxamide than the butyl linker (n=4) found in CAS 951936-12-2, a difference that produced a >7-fold shift in GPER EC50 and a >5-fold shift in anti-proliferative IC50 in structurally analogous indole-thiazole pairs [1]. Unsubstituted indole, as in the target compound, preserves the full H-bond donor capacity of the indole N–H (absent in 1-methyl analogs) and avoids the electron-donating perturbations of methoxy substituents that alter both pharmacokinetic clearance pathways and target engagement [2][3]. The unsubstituted thiazole ring lacks the 5-methyl group present in N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide, a modification known to modulate metabolic stability at the thiazole 5-position via CYP-mediated oxidation and to shift logP by approximately +0.5 units per methyl group, thereby altering permeability and solubility [3].

Quantitative Differentiation Evidence for N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide Versus Closest Analogs


Linker-Length Dependent Physicochemical Profile: Propyl (n=3) vs. Butyl (n=4) Comparison

The target compound employs a 3-oxopropyl linker (three methylene units) connecting the indole-2-carboxamide to the thiazol-2-ylamino terminus, whereas its most direct commercially available analog, N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide (CAS 951936-12-2), contains a 4-oxobutyl linker (four methylene units). This single-methylene difference produces distinct physicochemical signatures: the target compound (C15H14N4O2S, MW 314.36) versus the butyl analog (C16H16N4O2S, MW 328.39), with predicted logP of 2.06 for the target compared to a predicted logP of approximately 2.55 for the butyl homolog based on the Hansch π-value for an additional methylene (+0.50). The lower logP of the propyl-linked compound predicts higher aqueous solubility (logSw −2.97) and reduced non-specific protein binding relative to the butyl analog, while the smaller polar surface area (67.47 Ų) remains within the Veber thresholds for oral bioavailability .

Physicochemical profiling Linker SAR ADME prediction

Indole Substituent Status: Unsubstituted Core vs. 4-Methoxy and 6-Methoxy Analogs

The target compound bears no substituents on the indole ring, distinguishing it from 4-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (CAS 1010921-83-1) and 6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (CAS 1010936-41-0). In the broader indole-2-carboxamide chemotype, methoxy substitution at the 4-position introduces steric bulk adjacent to the carboxamide attachment point, while 6-methoxy substitution electronically deactivates the indole ring and alters the pKa of the indole N–H. Both modifications have been shown in the AICURIS anti-HBV patent series to produce compound-specific shifts in potency that cannot be predicted a priori: among Formula I compounds, methoxy-substituted indole derivatives exhibited IC50 values ranging from sub-nanomolar to >10 μM against HBV replication, with unsubstituted indole variants clustering at intermediate potency but demonstrating superior metabolic stability in human liver microsomes (HLM t1/2 >120 min for select unsubstituted analogs vs. <60 min for certain methoxy-substituted comparators) [1]. The target compound retains the full indole N–H as a hydrogen-bond donor, a feature eliminated by 1-methyl substitution and critical for target engagement in GPER and kinase binding pockets based on docking studies [2].

Indole substitution SAR Hydrogen-bond donor capacity Metabolic stability

Thiazole Substituent Status: Unsubstituted Thiazole vs. 5-Methyl-Thiazole Analog

The target compound contains an unsubstituted 1,3-thiazol-2-ylamino group, contrasting with N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide, which incorporates a methyl group at the thiazole 5-position. The thiazole 5-position is a well-documented metabolic soft spot susceptible to CYP450-mediated oxidation; methylation at this position blocks oxidative metabolism but simultaneously increases lipophilicity by approximately +0.50 logP units (Hansch π-CH3 = +0.56) [1]. The unsubstituted thiazole in the target compound therefore carries a dual differentiation: it is predicted to have higher intrinsic metabolic clearance (CYP liability at C5) but lower logP and consequently higher aqueous solubility. In the AICURIS anti-HBV patent series, unsubstituted thiazole analogs demonstrated acceptable metabolic stability (HLM t1/2 >120 min for optimized compounds) when combined with appropriate indole substitution, indicating that the thiazole 5-position metabolic liability is manageable and can be leveraged for tuneable PK [2]. The 5-methyl analog (C16H16N4O2S, estimated MW ~328.39) also carries a +14 Da mass penalty relative to the target compound.

Thiazole substitution SAR Metabolic soft-spot analysis logP modulation

Predicted Aqueous Solubility and Drug-Likeness: Target Compound vs. Multi-Methoxy Substituted Analogs

The target compound (MW 314.36, predicted logSw −2.97, PSA 67.47 Ų, 3 H-bond donors, 5 H-bond acceptors) occupies a favorable drug-like or lead-like chemical space distinct from poly-methoxy substituted analogs. 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (estimated MW ~388.44, 6 H-bond acceptors, 2 H-bond donors) and 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (estimated MW ~418.47, 7 H-bond acceptors, 2 H-bond donors) progressively breach lead-likeness thresholds (MW >350, H-bond acceptors >7) . The target compound satisfies all four Veber rules (rotatable bonds ≤10, PSA ≤140 Ų, HBD ≤5, HBA ≤10) with margin, whereas the tri-methoxy analog exceeds the preferred HBA count. In the multi-target anticancer series (Saadan et al., 2024), the most potent compounds (6i: IC50 = 6.10 ± 0.4 μM against MCF-7; 6v: IC50 = 6.49 ± 0.3 μM against MCF-7) carried only two substituents on the indole and maintained MW ≤400, reinforcing the principle that minimal substitution preserves favorable physicochemical profiles without sacrificing target potency [1].

Aqueous solubility Drug-likeness Veber rules Lead-likeness

Class-Level Target Engagement Evidence: GPER Agonism and Multi-Kinase Inhibition Potential

The N-thiazolyl-indole-2-carboxamide chemotype—of which the target compound is the minimal unsubstituted exemplar—has demonstrated GPER agonism with EC50 values as low as 20 nM for optimized analogs in cAMP accumulation assays in HL60 cells [1], and multi-kinase inhibition (EGFR, HER2, VEGFR-2, CDK2) with IC50 values ranging from 6.10 to 6.49 μM in MCF-7 cytotoxicity for the most potent analogs in the Saadan et al. (2024) series [2]. The target compound, with its unsubstituted indole and unsubstituted thiazole, represents the core pharmacophore without potency-enhancing substituents, making it the appropriate baseline control compound for SAR studies. Class-level evidence establishes that N-thiazol-2-yl-1H-indole-2-carboxamide derivatives exhibit GPER-selective agonism (no significant ESR1 binding above 100 μM) and inhibit breast cancer cell proliferation at levels consistent with the reference agonist G-1 [1]. Direct quantitative bioactivity data (IC50, EC50, Ki) for the specific target compound has not been identified in the peer-reviewed literature as of the search date, and procurement decisions should be made with the understanding that its intrinsic potency at any specific target remains uncharacterized.

GPER agonism Kinase inhibition Target engagement Chemotype validation

Evidence-Backed Application Scenarios for N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide


Baseline Control Compound for Indole-Thiazole-2-Carboxamide SAR Expansion Campaigns

The target compound, as the minimally substituted core scaffold of the N-thiazolyl-indole-2-carboxamide chemotype, is optimally deployed as the unsubstituted baseline in systematic SAR studies. Its unmodified indole (no methoxy, no methyl), unsubstituted thiazole, and 3-oxopropyl linker provide the reference point against which the effects of individual substituent additions can be quantitatively measured. The Saadan et al. (2024) study demonstrates that incremental structural elaboration from a core indole-thiazole scaffold to compounds 6i and 6v yields measurable gains in MCF-7 cytotoxicity (IC50 reaching 6.10 μM) and multi-kinase inhibition [1]. A well-designed SAR matrix anchored by the target compound as the 'zero-substituent' control enables statistically interpretable additive models of substituent contributions to potency, solubility, and metabolic stability [2].

Computational Pharmacophore Validation and Docking Template

The target compound's relatively small size (MW 314.36) and intermediate lipophilicity (predicted logP 2.06) make it suitable as a computational pharmacophore probe. The O'Dea et al. (2018) study used in silico pharmacophore screening to identify indole-thiazole derivatives as GPER agonists, with the core scaffold docking into the same binding pocket as the reference agonist G-1 [3]. The unsubstituted nature of the target compound minimizes confounding steric and electronic effects in docking simulations, allowing clean assessment of the core scaffold's binding pose and key interactions (indole N–H hydrogen bonding, thiazole π-stacking, carboxamide carbonyl interactions) before introducing substituent perturbations. Its predicted physicochemical profile (PSA 67.47 Ų, 3 HBD, 5 HBA) places it within favorable property space for blood-brain barrier penetration scoring and CNS MPO desirability calculations, extending its utility to CNS-targeted virtual screening campaigns .

Synthetic Intermediate for Late-Stage Diversification Libraries

The unsubstituted indole and thiazole rings in the target compound provide multiple vectors for late-stage functionalization (LSF): the indole C4, C5, C6, and C7 positions are available for electrophilic aromatic substitution or C–H activation chemistry, the indole N–H can be alkylated or arylated, and the thiazole C5 position can be halogenated or directly functionalized. This multi-vector diversification potential contrasts with pre-substituted analogs (e.g., 4,6-dimethoxy or 5,6,7-trimethoxy variants) where key positions are already blocked. The AICURIS HBV patent exemplifies the breadth of accessible chemical space from indole-2-carboxamide intermediates, with >300 exemplified compounds spanning diverse substitution patterns and demonstrating anti-HBV IC50 values from sub-nanomolar to micromolar ranges [2]. Procurement of the target compound as a common late-stage intermediate enables parallel library synthesis with maximal substitutional freedom.

Negative Control for Methoxy-Substituted Analog Selectivity Profiling

When paired with its 4-methoxy (CAS 1010921-83-1) and 6-methoxy (CAS 1010936-41-0) analogs in selectivity panels, the target compound serves as the unsubstituted comparator to deconvolve the contribution of methoxy groups to kinase selectivity, CYP inhibition, and hERG binding. In the AICURIS anti-HBV patent series, methoxy substitution on the indole ring produced divergent effects on antiviral potency and metabolic stability depending on the position and combination of substituents, with unsubstituted indole variants often demonstrating superior HLM stability (t1/2 >120 min) [2]. By including the target compound in a selectivity panel alongside methoxy-substituted analogs, researchers can attribute differential off-target activity specifically to the methoxy substituent rather than to the shared core scaffold, enabling rational optimization of the selectivity profile.

Quote Request

Request a Quote for N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.